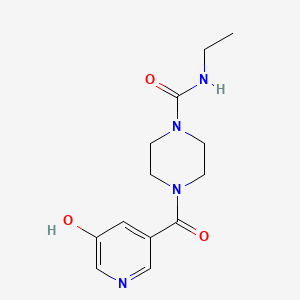
N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide, also known as EPPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in cell proliferation and survival. Inflammatory cells, N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide has been shown to induce cell death and inhibit cell proliferation. Inflammatory cells, N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In plants, N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide has been shown to increase chlorophyll content and improve photosynthesis.
实验室实验的优点和局限性
One of the main advantages of using N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide in lab experiments is its versatility. It can be used in various applications, including cell culture, animal studies, and plant studies. Another advantage is its low toxicity, which makes it a safer alternative to other chemicals. However, one limitation is its relatively high cost compared to other chemicals. Another limitation is its limited solubility in organic solvents, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide research. One area of interest is its potential use in drug delivery systems. Researchers are exploring ways to modify N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide to enhance its ability to cross the blood-brain barrier and target specific cells. Another area of interest is its potential use in agriculture. Researchers are exploring ways to optimize N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide concentrations and application methods to improve crop yield and plant growth. Finally, researchers are exploring ways to improve the synthesis method of N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide to reduce its cost and increase its yield.
合成方法
N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 5-hydroxypyridine-3-carboxylic acid with ethyl chloroformate to form an intermediate compound. This is followed by the reaction of the intermediate compound with piperazine and subsequent purification steps. The final product is a white crystalline powder that is soluble in water.
科学研究应用
N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide has been shown to increase crop yield and improve plant growth. In environmental science, N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide has been studied for its ability to remove heavy metals from contaminated soil and water.
属性
IUPAC Name |
N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-2-15-13(20)17-5-3-16(4-6-17)12(19)10-7-11(18)9-14-8-10/h7-9,18H,2-6H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGLRGKNKYDQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C(=O)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




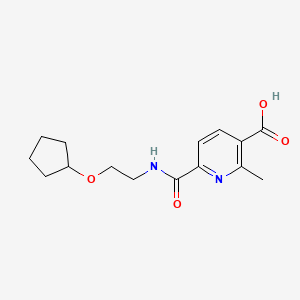
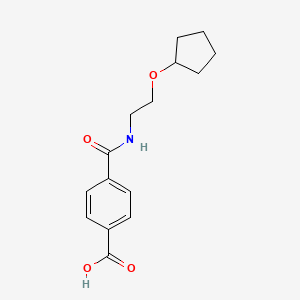
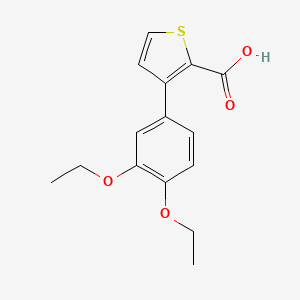
![2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine](/img/structure/B7577345.png)
![2-[2-(2-Ethylimidazol-1-yl)ethyl]pyridine](/img/structure/B7577353.png)
![ethyl (Z)-2-cyano-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]prop-2-enoate](/img/structure/B7577367.png)
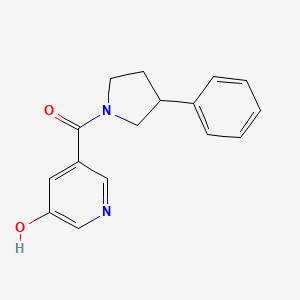
![[1-Amino-2-(diethylsulfamoylamino)ethyl]cyclopropane](/img/structure/B7577376.png)
![Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate](/img/structure/B7577386.png)
![3-[4-(hydroxymethyl)-2,5-dimethylpyrazol-3-yl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7577388.png)
![2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid](/img/structure/B7577401.png)